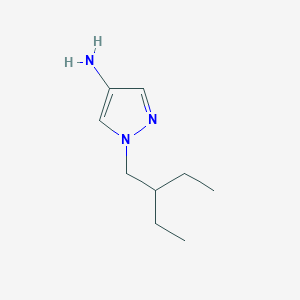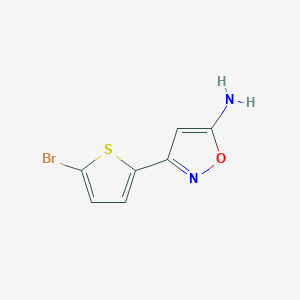![molecular formula C10H17NO2 B13541884 Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate is a chemical compound with the following structural formula:
C8H15NO2
. It belongs to the class of bicyclic compounds and contains a nonane ring fused with a pyrrolidine ring. The compound’s unique structure makes it interesting for various applications.Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate. One common method involves the cyclization of a suitable precursor, such as an amine or an amino acid derivative, under specific conditions. For example, the reaction between an appropriate amine and a carboxylic acid ester can yield the desired compound.
Reaction Conditions:: The cyclization typically occurs under acidic conditions, using Lewis acids or Brønsted acids. Solvents like dichloromethane or acetonitrile are commonly employed. The reaction temperature and duration vary depending on the specific synthetic route.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Analyse Chemischer Reaktionen
Reactivity:: Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate can undergo various reactions, including:
Substitution Reactions: Nucleophilic substitution at the carbonyl carbon or the nitrogen atom.
Oxidation and Reduction Reactions: The carbonyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ring-Opening Reactions: Cleavage of the nonane ring to form linear derivatives.
Nucleophilic Substitution: Ammonium salts, alkoxides, or amines as nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:: The specific products depend on the reaction conditions. Hydrolysis of the ester group yields the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates due to its unique structure.
Organic Synthesis: As a building block for more complex molecules.
Materials Science: For creating functional materials.
Wirkmechanismus
The compound’s mechanism of action remains an area of ongoing research. It may interact with specific receptors or enzymes, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
While Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate is relatively unique, similar compounds include other bicyclic derivatives and heterocycles.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)9-4-7-2-3-8(9)6-11-5-7/h7-9,11H,2-6H2,1H3 |
InChI-Schlüssel |
UDXXFCWXYXMXLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2CCC1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




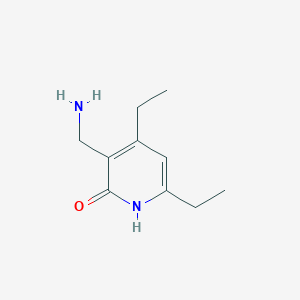



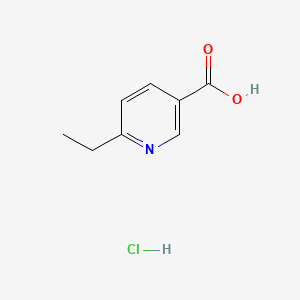
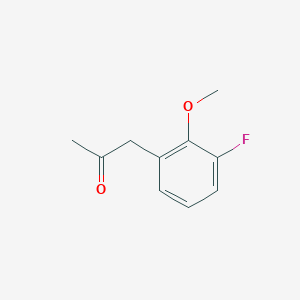

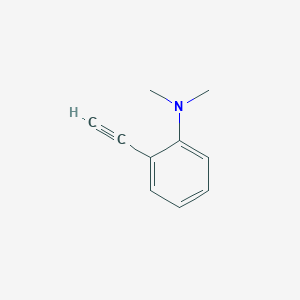
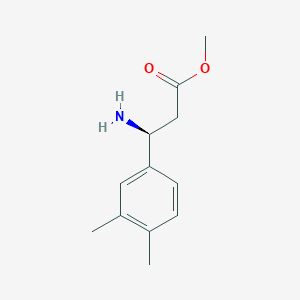
![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
